molecular formula C15H21NO2 B3434583 trans-Ethyl 1-benzyl-4-methylpyrrolidine-3-carboxylate CAS No. 473914-76-0

trans-Ethyl 1-benzyl-4-methylpyrrolidine-3-carboxylate

Cat. No.: B3434583
CAS No.: 473914-76-0
M. Wt: 247.33 g/mol
InChI Key: GDZPWQCQDBQIJJ-JSGCOSHPSA-N
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Description

trans-Ethyl 1-benzyl-4-methylpyrrolidine-3-carboxylate: is a chemical compound with the molecular formula C15H21NO2. It belongs to the class of pyrrolidine carboxylates and is known for its unique chemical structure and biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of trans-Ethyl 1-benzyl-4-methylpyrrolidine-3-carboxylate typically involves the reaction of ethyl 4-methylpyrrolidine-3-carboxylate with benzyl bromide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions: : trans-Ethyl 1-benzyl-4-methylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF or THF.

Major Products

Scientific Research Applications

trans-Ethyl 1-benzyl-4-methylpyrrolidine-3-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of trans-Ethyl 1-benzyl-4-methylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Properties

IUPAC Name

ethyl (3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-3-18-15(17)14-11-16(9-12(14)2)10-13-7-5-4-6-8-13/h4-8,12,14H,3,9-11H2,1-2H3/t12-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDZPWQCQDBQIJJ-JSGCOSHPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(CC1C)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1CN(C[C@@H]1C)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50680058
Record name Ethyl (3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50680058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

473914-76-0
Record name Ethyl (3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50680058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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trans-Ethyl 1-benzyl-4-methylpyrrolidine-3-carboxylate
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trans-Ethyl 1-benzyl-4-methylpyrrolidine-3-carboxylate
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trans-Ethyl 1-benzyl-4-methylpyrrolidine-3-carboxylate
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trans-Ethyl 1-benzyl-4-methylpyrrolidine-3-carboxylate
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trans-Ethyl 1-benzyl-4-methylpyrrolidine-3-carboxylate
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trans-Ethyl 1-benzyl-4-methylpyrrolidine-3-carboxylate

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